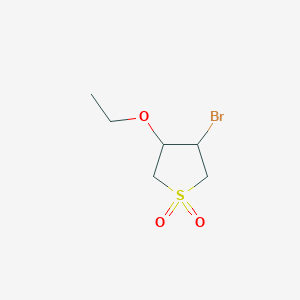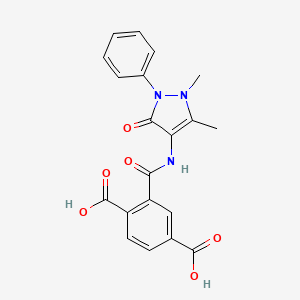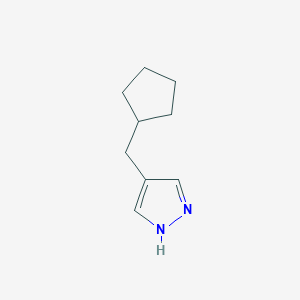
3-Bromo-1-benzothiophen-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1-benzothiophen-6-ol is an organosulfur compound belonging to the benzothiophene family. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties. The presence of both bromine and hydroxyl groups in this compound makes it a versatile compound for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-benzothiophen-6-ol can be achieved through several methods. One common approach involves the aryne reaction with alkynyl sulfides. This method allows for the synthesis of a wide range of 3-substituted benzothiophenes from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The reaction typically involves the nucleophilic attack of sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-1-benzothiophen-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The bromine atom can be reduced to form hydrogenated derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzothiophene ketones, while substitution of the bromine atom can yield various benzothiophene derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-benzothiophen-6-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-1-benzothiophen-6-ol involves its interaction with various molecular targets and pathways. For instance, in medicinal applications, it may interact with specific enzymes or receptors to exert its effects. The presence of the bromine and hydroxyl groups allows for specific binding interactions with target molecules, leading to desired biological outcomes .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1-benzothiophene: Lacks the hydroxyl group, making it less versatile in certain reactions.
1-Benzothiophen-6-ol: Lacks the bromine atom, affecting its reactivity and applications.
3-Chloro-1-benzothiophen-6-ol: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.
Uniqueness: 3-Bromo-1-benzothiophen-6-ol is unique due to the presence of both bromine and hydroxyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications .
Eigenschaften
Molekularformel |
C8H5BrOS |
|---|---|
Molekulargewicht |
229.10 g/mol |
IUPAC-Name |
3-bromo-1-benzothiophen-6-ol |
InChI |
InChI=1S/C8H5BrOS/c9-7-4-11-8-3-5(10)1-2-6(7)8/h1-4,10H |
InChI-Schlüssel |
RJOGKDIHWKEVDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1O)SC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl N-[2-(3-bromopyridin-2-yl)ethyl]carbamate](/img/structure/B13326054.png)





![5-(Cyclohex-1-en-1-yl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13326089.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B13326099.png)


![N2,N2-Diethylpyrrolo[2,1-f][1,2,4]triazine-2,4-diamine](/img/structure/B13326118.png)

